2-Ethoxy-3,5-difluorobenzamide
Description
General Context of Fluorinated Organic Compounds in Academic Inquiry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. mdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism. researchgate.net This strategic incorporation of fluorine has been pivotal in the development of numerous successful drugs. Consequently, there is a sustained and significant interest in academia and industry in developing innovative methods for the synthesis of new fluorinated motifs. Current time information in Bangalore, IN.
Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry
The benzamide moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. cornell.edu Benzamides are a class of aromatic amides that are relatively stable and straightforward to synthesize, often from readily available starting materials. cornell.edu The amide bond is a key feature, capable of participating in hydrogen bonding, which is crucial for molecular recognition processes at biological targets like enzymes and receptors. bldpharm.com This versatility has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. cornell.edu The benzamide core serves as a robust and adaptable template for structural modifications, allowing chemists to fine-tune the compound's properties to optimize its interaction with a specific biological target. google.comevitachem.com
Overview of Research Trajectories for Related Ethoxy- and Difluoro-Substituted Benzamides
While specific, in-depth research literature on 2-Ethoxy-3,5-difluorobenzamide is not extensively published, the research trajectories of closely related substituted benzamides provide a clear context for its scientific importance. The compound is commercially available, and its direct precursor, 2-Ethoxy-3,5-difluorobenzoic acid, is documented as a synthetic intermediate, indicating its role in synthetic chemistry campaigns. bldpharm.comgoogle.comcymitquimica.com
Research on difluorobenzamide derivatives is an active field. For instance, various 2,6-difluorobenzamide (B103285) derivatives are being investigated as potent inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for new antibacterial agents. mdpi.comnih.gov Studies on these compounds explore how different substituents on the difluorobenzamide core influence their activity against various bacterial strains, including resistant phenotypes like MRSA. nih.gov
Furthermore, computational studies on isomers, such as 4-ethoxy-2,3-difluoro benzamide, have been conducted to analyze their structural and spectral properties using methods like Density Functional Theory (DFT). nih.gov Such theoretical investigations help in understanding the molecule's electronic behavior, reactivity, and potential for intermolecular interactions, which is valuable for designing molecules with desired characteristics. nih.gov The synthesis of various difluoro- and alkoxy-substituted benzamides is often pursued for developing new therapeutic agents, with research focusing on structure-activity relationships to optimize biological efficacy. nih.gov
Interactive Data Tables
Below are data tables detailing the properties of this compound and its precursor, alongside a summary of research findings for related compounds.
Table 1: Physicochemical Properties of this compound and Related Compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1017779-74-6 | C₉H₉F₂NO₂ | 201.17 |
| 2-Ethoxy-3,5-difluorobenzoic acid | 1017779-70-2 | C₉H₈F₂O₃ | 202.15 |
Data sourced from chemical supplier and database information. bldpharm.com
Table 2: Research Focus on Related Substituted Benzamide Derivatives
| Compound Class | Research Focus | Key Findings |
| 2,6-Difluorobenzamide Derivatives | Antibacterial Agents (FtsZ Inhibition) | Derivatives show potent activity against Gram-positive bacteria, including resistant strains. The substitution pattern is key to efficacy. mdpi.comnih.gov |
| Substituted Benzamides | Multi-Target Drug Discovery | Investigated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. cornell.edugoogle.com |
| 4-Ethoxy-2,3-difluoro benzamide | Computational Chemistry | Theoretical studies (DFT) have been used to analyze molecular structure, vibrational frequencies, and electronic properties. nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVNBFUTMRRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 2 Ethoxy 3,5 Difluorobenzamide
Established Synthetic Pathways to the Benzamide (B126) Core
The formation of the benzamide functional group is a cornerstone of organic synthesis, with numerous well-established methods available. The choice of pathway for synthesizing 2-Ethoxy-3,5-difluorobenzamide depends on the availability of starting materials and the desired scale of production.
Hydrolysis-Based Synthetic Strategies (e.g., from Nitriles)
One viable route to this compound is through the partial hydrolysis of a corresponding nitrile precursor, 2-ethoxy-3,5-difluorobenzonitrile (B1393352). This method is advantageous as the nitrile group can often be introduced to the aromatic ring with high efficiency. The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. For instance, the hydrolysis of related compounds like 2,6-difluorobenzonitrile (B137791) has been studied in high-temperature liquid water, demonstrating that the reaction proceeds through the formation of the corresponding benzamide as an intermediate. This suggests that controlled hydrolysis of 2-ethoxy-3,5-difluorobenzonitrile could selectively yield the desired amide.
The reaction is a consecutive process where the nitrile is first hydrated to the amide, which can then be further hydrolyzed to the carboxylic acid. To favor the formation of the amide, reaction conditions such as temperature, reaction time, and the concentration of the acid or base catalyst must be carefully controlled.
Amidation Reactions and Conditions
A more direct and widely employed method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid, in this case, 2-ethoxy-3,5-difluorobenzoic acid. This transformation can be accomplished through several approaches.
A common and effective method involves the activation of the carboxylic acid, typically by converting it into a more reactive acyl halide, such as an acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-ethoxy-3,5-difluorobenzoyl chloride can then be reacted with ammonia (B1221849) to furnish the target benzamide. This two-step process is generally high-yielding.
Alternatively, direct amidation methods that avoid the isolation of the acyl chloride intermediate are available. These methods utilize a variety of coupling agents to facilitate the reaction between the carboxylic acid and an amine. While often milder, the choice of coupling agent and reaction conditions is crucial to prevent side reactions and ensure high conversion.
Precursor Design and Synthesis
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. The primary precursors are the appropriately substituted fluorinated benzoic acid or benzonitrile (B105546) derivatives, and the ethoxy-substituted aromatic intermediates.
Preparation of Fluorinated Benzoic Acid Derivatives
The synthesis of fluorinated benzoic acids often starts from commercially available fluorinated aromatic compounds. For instance, the synthesis of related compounds such as 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination, followed by hydrolysis of the nitrile group. Similarly, multi-substituted fluorinated benzoic acids can be prepared from tetrafluorobenzoic acid derivatives through sequential nitration and nucleophilic substitution reactions. These examples highlight established methodologies for manipulating fluorine-substituted aromatic rings to introduce the required functional groups.
A plausible and direct precursor for 2-ethoxy-3,5-difluorobenzoic acid is 3,5-difluoro-2-hydroxybenzoic acid, which is a commercially available starting material.
Synthesis of Ethoxy-Substituted Aromatic Intermediates
The introduction of the ethoxy group onto the fluorinated aromatic ring is a key step in the synthesis of the target molecule. A well-established method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
In the context of synthesizing 2-ethoxy-3,5-difluorobenzoic acid, the phenolic hydroxyl group of 3,5-difluoro-2-hydroxybenzoic acid can be deprotonated with a suitable base to form the corresponding phenoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield the desired 2-ethoxy-3,5-difluorobenzoic acid. To avoid potential side reactions with the carboxylic acid group, it may be advantageous to first protect the carboxyl group as an ester, for example, an ethyl ester. The etherification can then be carried out on the protected intermediate, followed by hydrolysis of the ester to liberate the carboxylic acid.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for this compound. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
For the amidation of 2-ethoxy-3,5-difluorobenzoic acid, key parameters to optimize include the choice of activating agent (if used), the solvent, the reaction temperature, and the reaction time. For instance, in the conversion to the acid chloride, the amount of thionyl chloride and the reflux time can be adjusted. In the subsequent reaction with ammonia, the concentration of ammonia and the temperature need to be controlled to ensure complete conversion without promoting side reactions.
Similarly, for the hydrolysis of 2-ethoxy-3,5-difluorobenzonitrile, the concentration of the acid or base catalyst, the reaction temperature, and the duration of the reaction are crucial variables. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal endpoint that maximizes the yield of the amide while minimizing the formation of the corresponding carboxylic acid.
Below are hypothetical tables illustrating the type of data that would be generated during the optimization of the key synthetic steps.
Table 1: Optimization of the Williamson Ether Synthesis for Ethyl 2-Ethoxy-3,5-difluorobenzoate
| Entry | Base | Ethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Ethyl iodide | DMF | 80 | 12 | 75 |
| 2 | NaH | Ethyl iodide | THF | 60 | 8 | 82 |
| 3 | K₂CO₃ | Diethyl sulfate | Acetone | Reflux | 10 | 85 |
| 4 | Cs₂CO₃ | Ethyl iodide | Acetonitrile | 70 | 12 | 88 |
Table 2: Optimization of the Amidation of 2-Ethoxy-3,5-difluorobenzoic Acid
| Entry | Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acid Chloride | SOCl₂, NH₃ | Toluene, Water | 0 to 25 | 4 | 90 |
| 2 | Coupling Agent | HATU, NH₃ | DMF | 25 | 6 | 85 |
| 3 | Coupling Agent | EDC/HOBt, NH₃ | DCM | 25 | 8 | 82 |
| 4 | Acid Chloride | (COCl)₂, NH₃ | THF, Water | 0 to 25 | 3 | 92 |
Catalyst Selection and Reaction Efficiency
The synthesis of fluorinated benzamides and their precursors often involves catalytic reactions where the choice of catalyst is critical to achieving high efficiency and yield. In the synthesis of related halogenated benzoic acid derivatives, palladium-phosphine complexes are widely employed as catalysts, particularly in carbonylation reactions. researchgate.net However, the degradation of phosphine (B1218219) ligands at high temperatures can deactivate the catalyst, often necessitating an excess of the ligand. researchgate.net More robust catalysts, such as those with benzothiazole (B30560) carbene ligands, have been developed to withstand higher temperatures and are stable in the presence of oxygen and moisture. researchgate.net
In cross-coupling reactions, such as the Sonogashira-Hagihara coupling, a dual catalyst system is often employed. For instance, a Pd(PPh₃)₂Cl₂/CuI system can be used. chemrxiv.org The efficiency of such reactions is also heavily influenced by the choice of base. A switch from potassium carbonate (K₂CO₃) to the stronger cesium carbonate (Cs₂CO₃) has been shown to result in a significantly higher conversion ratio (>95%), faster reaction times (under 15 minutes), and high yields of approximately 90%. chemrxiv.org
For hydrogenation steps, palladium on carbon (Pd/C) is a common and efficient catalyst. It can be used for the selective reduction of nitro groups without affecting carboxylic acid functionalities, achieving excellent yields (e.g., 95.6%). researchgate.net For chlorination via diazotisation, a copper(I) chloride/hydrochloric acid (CuCl/HCl) system is effective. researchgate.net In oxidation reactions to form the carboxylic acid group, metal catalysts such as a combination of Cu(OAc)₂· H₂O and Co(OAc)₂· 4H₂O have been utilized. chemicalbook.com
| Catalyst/Reagent System | Reaction Type | Key Findings on Efficiency | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI with Cs₂CO₃ | Sonogashira-Hagihara Coupling | Achieved >95% conversion and ~90% yield in under 15 minutes. | chemrxiv.org |
| Pd/C | Hydrogenation (Nitro Group Reduction) | High efficiency with yields of 95.6%. researchgate.net | researchgate.net |
| CuCl/HCl | Diazotisation/Chlorination | Effective for converting amino groups to chloro groups. researchgate.net | researchgate.net |
| Manganese Dioxide (MnO₂) | Oxidation | Used as a catalyst with an oxidant like hydrogen peroxide to improve reaction efficiency. google.com | google.com |
Solvent Effects and Temperature Control
Temperature is a critical parameter in the synthesis of this compound precursors, directly influencing reaction rates and product yields. Research shows a positive correlation between temperature and conversion ratios in certain synthesis steps. For example, in an etherification reaction, increasing the temperature from 80°C to 110°C led to a corresponding increase in the conversion ratio. chemrxiv.org Heating can also dramatically accelerate reaction kinetics; a reaction that required 90 minutes for completion without heating was finished in just 5 minutes when heated to 80°C, achieving a high yield of approximately 95%. chemrxiv.org However, excessively high temperatures can also promote side reactions, such as the elimination of fluorine atoms from the aromatic ring. chemrxiv.org
The choice of solvent is equally important. In mechanochemical synthesis, which minimizes solvent use, the addition of a small amount of a liquid, such as water, can boost reaction times. chemrxiv.org In conventional solution-phase synthesis, solvents are selected based on reactant solubility and boiling point. For instance, Dimethylformamide (DMF) has been used as a solvent for oxidation steps. chemrxiv.org For Ullmann condensations, which traditionally require harsh conditions, high-boiling solvents like amyl alcohol are often used to achieve the necessary temperature range of 120–250°C. researchgate.net In other procedures, reactions are successfully carried out at room temperature (20-45°C) or with moderate heating to 50°C in solvents like ethyl acetate (B1210297) or methanol. researchgate.netgoogle.com
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| Temperature | Increase from 80°C to 110°C | Increased conversion ratio. chemrxiv.org | chemrxiv.org |
| Heating at 80°C | Reaction time reduced from 90 min to 5 min with ~95% yield. chemrxiv.org | chemrxiv.org | |
| Solvent | Amyl Alcohol | Used as a high-boiling solvent for Ullmann condensations at 120–250°C. researchgate.net | researchgate.net |
| DMF | Utilized for oxidation reactions. chemrxiv.org | chemrxiv.org | |
| Water | Can serve as a solvent for Ullmann condensations or as an additive in mechanochemistry to boost reaction speed. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |
Advanced Synthetic Techniques and Scalability
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This is particularly relevant for reactions that traditionally require harsh conditions, such as the Ullmann condensation, which can be used to form the ether linkage in precursors to the target molecule. researchgate.net Classical Ullmann reactions often demand high temperatures (120–250°C) and extended reaction times. researchgate.net Microwave irradiation provides rapid and uniform heating, which can significantly reduce the time needed for such transformations.
Considerations for Industrial Production Methods
Scaling up the synthesis of this compound for industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. An industrial production method for the related compound 2,6-difluorobenzamide (B103285) provides a relevant model. google.com This process uses 2,6-difluorobenzonitrile as the raw material and employs an alkaline hydrolysis method catalyzed by an alkali such as sodium hydroxide. google.com A key feature of this industrial method is the use of hydrogen peroxide as a co-reagent in the hydrolysis. google.com
This approach offers several advantages for large-scale production:
Mild Reaction Conditions : The hydrolysis can be carried out at low temperatures (20–50°C), which saves energy and reduces the need for specialized high-pressure equipment. google.com
High Yield and Purity : The method is reported to produce a stable product quality with high purity (99%) and a high yield. google.com
Environmental and Safety Benefits : The process is described as having no pollution, and the use of hydrogen peroxide is environmentally benign as its byproduct is water. google.com Optimizing traditional processes by using hydrogen peroxide as an oxidant and a catalyst like manganese dioxide can shorten process times and enhance environmental friendliness. google.com
Reduced Waste : Unlike methods that require neutralization with large amounts of acid or base, this catalytic approach minimizes the production of waste salts, thereby reducing environmental pollution. google.com
Such a process, which focuses on mild conditions, high efficiency, and minimal waste, represents a practical and sustainable strategy for the industrial-scale synthesis of fluorinated benzamides. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 3,5 Difluorobenzamide
Intramolecular and Intermolecular Reactivity Patterns
The two fluorine atoms at the C3 and C5 positions significantly influence the aromatic ring's reactivity. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which polarizes the carbon-fluorine bond and reduces the electron density of the aromatic ring. researchgate.net This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). researchgate.net
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |
|---|---|---|---|---|
| Fluorine | C3, C5 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |
| Ethoxy | C2 | Weakly Withdrawing | Strongly Donating | Activating |
| Amide | C1 | Strongly Withdrawing | Weakly Donating (N lone pair) | Deactivating |
In contrast to the fluorine atoms, the ethoxy group at the C2 position is generally considered an activating group. The oxygen atom of the ethoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance (+R effect). This donation increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the ethoxy group. While oxygen is also electronegative and exerts a weak electron-withdrawing inductive effect (-I), the resonance effect is typically stronger, leading to a net activation of the ring towards electrophilic attack. nih.govquora.com Studies on similar benzamide (B126) derivatives have shown that electron-donating groups like methoxy (B1213986) (and by extension, ethoxy) can significantly influence electronic properties and receptor affinity in biological contexts. nih.gov
Functional Group Transformations and Derivatization
The functional groups of 2-Ethoxy-3,5-difluorobenzamide—the amide and the substituted aromatic ring—are the primary sites for chemical transformations and the synthesis of new derivatives.
The amide functional group is characterized by a carbon-nitrogen bond that has significant double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This resonance makes amides relatively stable and less reactive than other carboxylic acid derivatives. wikipedia.org However, they can undergo specific transformations under appropriate conditions.
Hydrolysis : The amide can be hydrolyzed back to the corresponding carboxylic acid (2-Ethoxy-3,5-difluorobenzoic acid) and ammonia (B1221849). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. evitachem.com
Reduction : The amide group can be reduced to an amine. The specific reducing agent used determines the outcome, but strong reagents like lithium aluminum hydride (LiAlH₄) are often required.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| Base-Promoted Hydrolysis | ⁻OH, Heat | Carboxylate |
| Reduction | LiAlH₄ then H₂O | Amine |
The reactivity of the aromatic ring is a balance between the activating ethoxy group and the deactivating fluorine and amide groups.
Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nature of the fluorine substituents makes the aromatic ring susceptible to nucleophilic attack. researchgate.net The carbons attached to the fluorine atoms (C3 and C5) are particularly electron-poor and can be targeted by strong nucleophiles, potentially leading to the displacement of a fluoride (B91410) ion. The presence of multiple electron-withdrawing groups enhances the ring's suitability for SNAr reactions.
Electrophilic and Nucleophilic Sites Analysis
A molecule's reactivity can be understood by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Quantum chemical calculations on similar molecules, such as 4-ethoxy-2,3-difluoro benzamide, provide insight into the electronic structure. researchgate.net
Nucleophilic Sites : These are centers with high electron density, prone to attack by electrophiles.
The oxygen atoms of the carbonyl and ethoxy groups possess lone pairs of electrons, making them nucleophilic.
The nitrogen atom of the amide group also has a lone pair, but its nucleophilicity is reduced due to delocalization into the carbonyl group.
Electrophilic Sites : These are electron-deficient centers, susceptible to attack by nucleophiles.
The carbonyl carbon is a classic electrophilic site due to the polarization of the C=O bond, where the carbon bears a partial positive charge.
The aromatic carbons bonded to fluorine (C3 and C5) are significantly electron-deficient due to the high electronegativity of fluorine, making them primary sites for nucleophilic aromatic substitution.
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also predict reactivity. The HOMO region indicates the site of electrophilic attack, while the LUMO region indicates the site of nucleophilic attack. For related molecules, the HOMO is often localized on the aromatic ring, while the LUMO is distributed across the amide and fluoro-substituted carbons, confirming the analysis of reactive sites. researchgate.netresearchgate.net
| Site Type | Location in Molecule | Reason for Reactivity |
|---|---|---|
| Nucleophilic | Carbonyl Oxygen, Ethoxy Oxygen | Lone pairs of electrons |
| Nucleophilic | Amide Nitrogen | Lone pair of electrons (reactivity reduced by resonance) |
| Electrophilic | Carbonyl Carbon | Partial positive charge from C=O bond polarization |
| Electrophilic | Aromatic Carbons C3 and C5 | Strong inductive withdrawal by fluorine atoms |
Studies on Conformational Dynamics and Isomerism
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the conformational landscapes of molecules. For complex structures such as substituted benzamides, understanding the rotational barriers and the preferred spatial arrangement of substituent groups is crucial as it can influence the molecule's chemical and physical properties.
In such studies, a potential energy surface (PES) scan is typically performed to identify the most stable conformer. researchgate.net This involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy to map out the energy landscape. The conformation with the lowest energy is considered the most stable.
For 4-Ethoxy-2,3-difluorobenzamide, quantum chemical computations have been used to determine its optimized molecular structure. nih.gov The calculations provide detailed information on bond lengths and angles, which define the molecule's three-dimensional shape. The title molecule was found to be non-planar and to belong to the C1 point symmetry group. nih.gov
The table below presents a selection of optimized geometrical parameters for 4-Ethoxy-2,3-difluorobenzamide, calculated using the B3LYP method, which illustrates the type of data generated in these computational studies. researchgate.net
| Parameter | Bond/Angle | B3LYP Method |
| Bond Length (Å) | C1–C2 | 1.395 |
| C2–C3 | 1.393 | |
| C3–F9 | 1.357 | |
| C5–C6 | 1.386 | |
| C7–O13 | 1.230 | |
| N14–H15 | 1.009 | |
| C17–H19 | 1.092 |
This data is for the related compound 4-Ethoxy-2,3-difluorobenzamide and is presented to illustrate the outputs of conformational studies.
A similar computational approach would be necessary to elucidate the specific conformational preferences and rotational energy barriers of this compound. Such a study would involve mapping the potential energy surface by rotating the ethoxy and benzamide groups to identify the global and local energy minima, thus defining its stable conformers and the transition states between them.
Advanced Spectroscopic Characterization of 2 Ethoxy 3,5 Difluorobenzamide
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular structure of a compound by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
An experimental FTIR spectrum for 2-Ethoxy-3,5-difluorobenzamide would reveal characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected vibrational modes would include the N-H stretching of the amide group, C=O stretching of the carbonyl group, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching, and C-F stretching vibrations. A detailed analysis would involve assigning observed frequencies to these specific modes.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. For this compound, a Raman spectrum would also exhibit bands related to the fundamental vibrational modes of the molecule. Often, vibrations that are weak in FTIR, such as certain aromatic ring stretching modes, are strong in Raman, and vice-versa. This complementarity is crucial for a complete vibrational analysis.
Correlation of Experimental and Calculated Vibrational Frequencies
To achieve a more precise assignment of the vibrational modes, experimental FTIR and Raman data are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). Such a study for this compound would involve optimizing its molecular geometry and calculating its harmonic vibrational frequencies. The calculated frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with the experimental spectra. This correlation provides a robust foundation for the assignment of each vibrational band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton (1H) NMR Analysis
A 1H NMR spectrum of this compound would provide information on the chemical environment of all the hydrogen atoms. The spectrum would be expected to show distinct signals for the amide (-NH2) protons, the aromatic protons, and the protons of the ethoxy group (-OCH2CH3). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) would be critical for confirming the molecular structure.
Carbon (13C) NMR Analysis
The 13C NMR spectrum would identify all the non-equivalent carbon atoms in this compound. Separate signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethoxy substituents), and the carbons of the ethoxy group. This analysis is essential for confirming the carbon framework of the molecule.
Fluorine (¹⁹F) NMR Analysis
Fluorine-19 NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine atoms within a molecule. In the case of this compound, the ¹⁹F NMR spectrum is anticipated to provide distinct signals for the two fluorine atoms attached to the benzene (B151609) ring at the C3 and C5 positions. The chemical shifts of these fluorine nuclei are influenced by the electron-donating ethoxy group and the electron-withdrawing benzamide (B126) group.
The fluorine at the C3 position is expected to resonate at a different frequency compared to the fluorine at the C5 position due to their differing proximity to the ethoxy and amide substituents. The electron-donating nature of the ethoxy group (-OEt) at C2 would likely cause an upfield shift for the adjacent fluorine at C3. Conversely, the amide group (-CONH₂) at C1, being electron-withdrawing, would influence the electronic environment of both fluorine atoms.
Furthermore, coupling between the fluorine nuclei and adjacent protons on the aromatic ring, as well as through-space coupling, can provide valuable structural information. The magnitude of these coupling constants (J-values) is indicative of the spatial relationship between the coupled nuclei.
Hypothetical ¹⁹F NMR Data for this compound
| Fluorine Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| F at C3 | -110 to -115 | dd | ³J(F3-H4) = 8-10, ⁴J(F3-H6) = 2-4 |
| F at C5 | -120 to -125 | dt | ³J(F5-H4) = 8-10, ³J(F5-H6) = 6-8, ⁴J(F5-F3) = 1-3 |
Note: This data is hypothetical and serves to illustrate the expected spectral features.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments is employed. These techniques provide correlational data that is not available in one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons, as well as between the methylene (B1212753) and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals of the benzene ring and the ethoxy group by linking them to their attached protons.
These 2D NMR methods, used in concert, provide a comprehensive and definitive picture of the molecular structure of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the benzamide chromophore.
Analysis of Electronic Transitions
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* and n → π* types. uzh.chlibretexts.orgslideshare.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, these are associated with the aromatic system and the carbonyl group of the amide. These transitions are typically high in energy and result in strong absorption bands. The presence of substituents on the benzene ring, such as the ethoxy and fluoro groups, can shift the position and intensity of these bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the ethoxy and carbonyl groups, and the nitrogen of the amide) to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions.
The combination of the aromatic ring and the amide group, along with the ethoxy and fluoro substituents, creates a complex system of electronic energy levels, leading to a characteristic UV-Vis absorption spectrum.
Determination of Optical Energy Gaps
The optical energy gap (Eg) of a compound is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This value can be estimated from the onset of the absorption edge in the UV-Vis spectrum. The relationship between the absorption coefficient (α) and the photon energy (hν) near the band edge can be analyzed to determine the nature of the electronic transition and the value of the optical band gap.
For many organic molecules, the optical energy gap can be calculated using the Tauc plot method, where (αhν)n is plotted against hν, and the linear portion is extrapolated to the energy axis to find Eg. The value of 'n' depends on the nature of the electronic transition (n=2 for direct transitions and n=1/2 for indirect transitions).
Hypothetical UV-Vis Data and Optical Energy Gap for this compound
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Estimated Optical Energy Gap (Eg) |
| ~210 nm | ~12,000 L mol⁻¹ cm⁻¹ | π → π* (aromatic) | ~5.9 eV |
| ~250 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π* (benzamide) | ~4.9 eV |
| ~290 nm | ~500 L mol⁻¹ cm⁻¹ | n → π* (carbonyl) | ~4.3 eV |
Note: This data is hypothetical and serves to illustrate the expected spectral features and derived properties.
Crystallographic Analysis of this compound: A Review of Publicly Available Data
Detailed crystallographic data, including single-crystal X-ray diffraction analysis, for the compound this compound is not currently available in the public domain. Extensive searches of chemical and crystallographic databases, as well as the scientific literature, did not yield any specific studies detailing the solid-state structure of this compound.
Therefore, it is not possible to provide the specific details requested for a comprehensive crystallographic analysis, which would include:
Unit Cell Parameters and Space Group Determination: The fundamental dimensions and symmetry of the crystal lattice.
Molecular Geometry and Bond Parameters: Precise bond lengths and angles of the molecule in its crystalline form.
Crystal Packing and Intermolecular Interactions: Information on hydrogen bonding networks, van der Waals forces, and aromatic stacking.
Hirshfeld Surfaces and Fingerprint Plots: A detailed analysis of intermolecular contacts.
While studies on structurally related molecules, such as various difluorobenzoic acids, do exist, this information cannot be extrapolated to accurately describe the crystal structure of this compound. The substitution of the carboxylic acid group with a benzamide moiety, along with the presence and specific placement of the ethoxy and difluoro groups, would significantly influence the molecule's conformation, crystal packing, and the resulting intermolecular interactions.
A definitive analysis as outlined in the requested sections would require experimental data from single-crystal X-ray diffraction of this compound. Until such a study is conducted and published, a detailed and scientifically accurate article on its crystallographic properties cannot be generated.
Crystallographic Analysis and Solid State Structural Studies
Investigation of Dimeric and Supramolecular Assemblies
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the dimeric and supramolecular assemblies of 2-Ethoxy-3,5-difluorobenzamide. Consequently, detailed research findings and data tables concerning its specific crystallographic analysis and solid-state structural studies are not available at this time.
While general principles of supramolecular chemistry suggest that benzamide (B126) derivatives often form dimers and larger assemblies through hydrogen bonding and other non-covalent interactions, the specific arrangement for this compound has not been experimentally determined or reported. The presence of the amide group provides hydrogen bond donors (N-H) and acceptors (C=O), which are key features in the formation of such assemblies. Furthermore, the fluorine and ethoxy substituents would likely influence the crystal packing and intermolecular interactions through dipole-dipole interactions and potential weak hydrogen bonds.
However, without experimental data from techniques such as single-crystal X-ray diffraction, any description of the dimeric and supramolecular structure of this compound would be purely speculative. Therefore, no detailed analysis or data tables can be presented.
Computational and Theoretical Chemistry Investigations of 2 Ethoxy 3,5 Difluorobenzamide
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular properties and reactivity.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The characteristics of these orbitals are fundamental to understanding a molecule's electronic properties and chemical reactivity.
HOMO-LUMO Energy Gap and Chemical Reactivity IndicesThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify reactivity:
| Index | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Without specific published research on 2-Ethoxy-3,5-difluorobenzamide, it is not possible to provide the detailed research findings or data tables for these computational investigations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential is a valuable tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the electrons and nuclei.
Visualization of Electrostatic Surface and Charge Distribution
An MEP map is a three-dimensional plot of the electrostatic potential onto the electron density surface of a molecule. Different colors are used to represent varying potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored in shades of red. These areas correspond to regions of high electron density, such as those around electronegative atoms like oxygen or fluorine. Conversely, regions of positive electrostatic potential, prone to nucleophilic attack, are colored in shades of blue and are generally found around electropositive atoms like hydrogen. Intermediate potential values are represented by colors like green, yellow, and orange. For this compound, one would expect to see significant negative potential around the carbonyl oxygen and the fluorine atoms, while positive potential would be concentrated around the amine hydrogens.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, orbital interactions, and hybridization, offering insights into molecular stability and delocalization effects.
Charge Transfer Interactions
NBO analysis quantifies the stabilization energy associated with charge transfer interactions between filled (donor) and vacant (acceptor) orbitals. This is primarily evaluated through second-order perturbation theory. A high stabilization energy (E(2)) value for an interaction between a donor NBO and an acceptor NBO indicates a strong delocalization of electrons, which contributes significantly to the stability of the molecule. In a molecule like this compound, key interactions would likely involve lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals within the benzene (B151609) ring or the carbonyl group.
Orbital Delocalization and Hybridization
This aspect of NBO analysis describes how electron density is shared between atoms through orbital overlap. It reveals the extent of conjugation and hyperconjugation within the molecule. The analysis also provides details on the hybridization of the atomic orbitals that form the bonds. For instance, it can confirm the sp2 hybridization of the carbon atoms in the benzene ring and the carbonyl group, and the sp3 hybridization of the carbons in the ethoxy group.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) properties are of significant interest for materials used in modern optical and electronic technologies. Computational methods can predict these properties, which arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Key parameters calculated include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
Calculations for molecules with potential NLO activity, like benzamide (B126) derivatives, are performed to assess their suitability for applications such as second-harmonic generation (SHG). A large hyperpolarizability value is a primary indicator of significant NLO activity. The presence of electron-donating groups (like the ethoxy group) and electron-withdrawing groups on a conjugated system can enhance these properties by facilitating intramolecular charge transfer.
Global and Local Chemical Reactivity Descriptors:Key indicators of chemical reactivity, derived from conceptual Density Functional Theory (DFT), have not been calculated for this molecule. These would include:
Hardness and Softness: To predict the molecule's resistance to change in its electron configuration.
Electrophilicity: To quantify its ability to accept electrons.
Fukui Functions: To identify the most electrophilic and nucleophilic sites within the molecule, offering insights into its local reactivity.
Molecular Dynamics Simulations for Conformational Stability:An analysis of the conformational landscape of this compound, which would identify its most stable three-dimensional structures and the dynamics of its functional groups (like the ethoxy and amide groups), has not been published. Such simulations are vital for understanding how the molecule behaves in different environments and how its shape influences its interactions.
Until dedicated computational research on this compound is performed and published, a scientifically rigorous article on these specific topics cannot be compiled.
Advanced Synthetic Applications and Derivatives of 2 Ethoxy 3,5 Difluorobenzamide
Design and Synthesis of Structural Analogs and Derivatives
Positional and Substituent Changes on the Aromatic Ring
Information on related compounds or general principles of benzamide (B126) chemistry would fall outside the explicit scope of the instructions and cannot be included.
The broader class of 2,6-difluorobenzamide (B103285) derivatives, to which 2-Ethoxy-3,5-difluorobenzamide belongs, is known to contain compounds that act as FtsZ inhibitors. However, without specific research on the title compound, any attempt to build the requested detailed article would involve extrapolation from related molecules, which would violate the instruction to focus solely on "this compound."
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-3,5-difluorobenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 3,5-difluorobenzoic acid derivatives with ethoxyamine in ethanol, catalyzed by glacial acetic acid, followed by purification via recrystallization . Optimal temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) are critical for achieving yields >85%. Side products (e.g., unreacted intermediates) are minimized by controlled pH (5–6) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- Spectroscopy : Use FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and ethoxy C-O-C vibrations (~1100 cm⁻¹). NMR (¹H/¹³C/¹⁹F) identifies fluorine substitution patterns and ethoxy group integration .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and molecular packing. For example, the C-F bond length typically measures 1.34 Å, and the dihedral angle between the benzamide and ethoxy groups is ~15° .
Q. What stability considerations are critical for storing this compound?
- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (argon) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed products (e.g., 3,5-difluorobenzoic acid) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the 4-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ catalyst and aryl boronic acids (1.5 eq) in THF/water (3:1) at 80°C. DFT calculations (B3LYP/6-31G*) show a reaction barrier of ~25 kcal/mol for para-substitution .
Q. What computational models predict the pharmacokinetic properties of this compound?
- Methodology : Employ QSAR models and molecular docking (AutoDock Vina) to assess bioavailability. Predicted logP = 2.1 ± 0.3 indicates moderate lipophilicity. ADMET predictions (SwissADME) suggest low hepatic toxicity (CYP3A4 inhibition IC₅₀ > 50 µM) but moderate plasma protein binding (~85%) .
Q. How does this compound interact with biological targets such as cyclooxygenase (COX) enzymes?
- Methodology :
- Enzyme Assays : Use COX-1/COX-2 inhibition assays (colorimetric kit) with IC₅₀ determination. Pre-incubate enzyme with compound (0.1–100 µM) and measure prostaglandin E₂ production via ELISA.
- Structural Insights : Molecular dynamics simulations (GROMACS) reveal hydrogen bonding between the amide group and COX-2 Arg120, with fluorine enhancing binding affinity (ΔG = –9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzamide derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell line: HEK293, 24-h exposure).
- Control Experiments : Test for off-target effects (e.g., kinase panel screening) and confirm compound purity (>98% by LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
